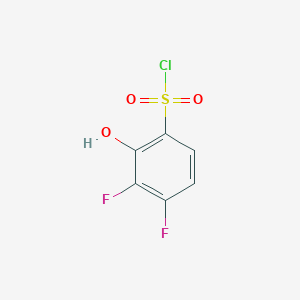

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as DFHBSC, is a highly reactive and versatile reagent used in organic synthesis. It is an important building block for many pharmaceuticals, agrochemicals, and other fine chemicals. DFHBSC is a relatively new reagent and has been gaining popularity in the scientific community due to its unique reactivity and versatility.

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

Researchers have developed methods for synthesizing complex molecules using polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. This process involves the reaction of dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols, leading to the formation of polyfluoroalkoxysulfonyl benzenes. These compounds are pivotal in studying the electronic properties of phthalocyanine complexes, revealing the stabilizing effects of polyfluoroalkoxysulfonyl groups on the complexes' molecular orbitals (Kondratenko et al., 1999).

Development of High-Purity Chemical Intermediates

The use of sulfonyl chloride derivatives in directing fluorine substitution has facilitated the preparation of high-purity chemical intermediates such as 1-chloro-2,6-difluorobenzene. This process is critical for producing active ingredients in agricultural and pharmaceutical applications, showcasing the role of sulfonyl chloride derivatives in enhancing the purity and yield of key chemical products (Moore, 2003).

Environmental Applications and Degradability Studies

Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound structurally related to 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, has been investigated for its degradability as an alternative to persistent organic pollutants like perfluorooctane sulfonate (PFOS). OBS has shown potential for better environmental degradability compared to other perfluorinated chemicals, suggesting the importance of structural considerations in designing more eco-friendly chemicals (Bao et al., 2017).

Advancements in Organic Chemistry

Research in organic chemistry has led to the development of novel methods for the synthesis of fluorinated compounds, including those involving sulfonyl chloride derivatives. These methods facilitate the synthesis of complex molecules with potential applications in various industrial and pharmaceutical fields, illustrating the versatility and significance of sulfonyl chloride derivatives in modern chemistry (Stavber & Stavber, 2010).

Safety and Hazards

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

3,4-difluoro-2-hydroxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSLDYTJKDTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)